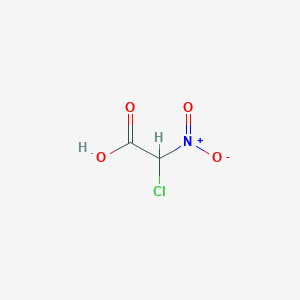
Chloro(nitro)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(nitro)acetic acid is an organic compound that contains both a chloro and a nitro group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(nitro)acetic acid can be synthesized through the nitration of chloroacetic acid. This process involves adding cold chloroacetic acid to a cold, slightly alkaline aqueous solution, followed by mixing with an aqueous sodium nitrite solution . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(nitro)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The chloro group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aminoacetic acid derivatives, while substitution of the chloro group can produce a variety of functionalized acetic acid derivatives.
Aplicaciones Científicas De Investigación
Chloro(nitro)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which chloro(nitro)acetic acid exerts its effects involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways in biological systems.
Comparación Con Compuestos Similares
Chloro(nitro)acetic acid can be compared with other similar compounds such as:
Chloroacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitroacetic acid:
Dichloroacetic acid: Contains two chloro groups, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of both chloro and nitro groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
127580-76-1 |
|---|---|
Fórmula molecular |
C2H2ClNO4 |
Peso molecular |
139.49 g/mol |
Nombre IUPAC |
2-chloro-2-nitroacetic acid |
InChI |
InChI=1S/C2H2ClNO4/c3-1(2(5)6)4(7)8/h1H,(H,5,6) |
Clave InChI |
DBKXEUJTXWWPCF-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)([N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


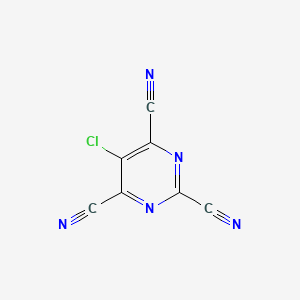
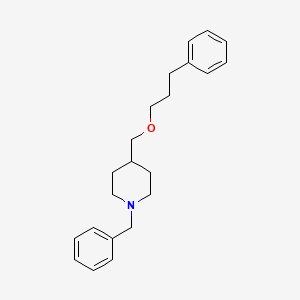
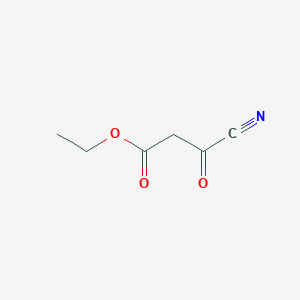
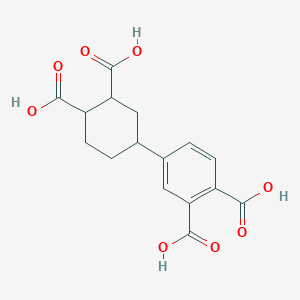
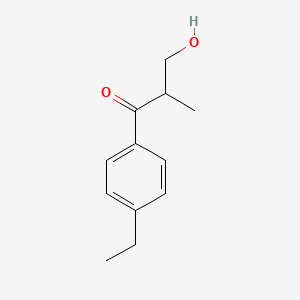

![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
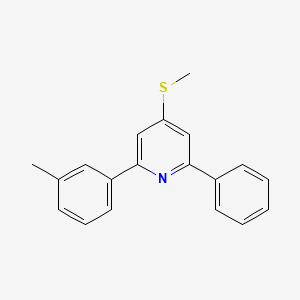


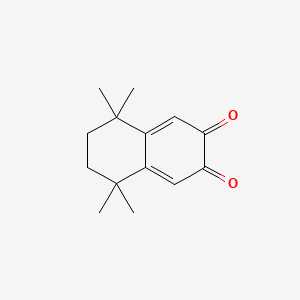

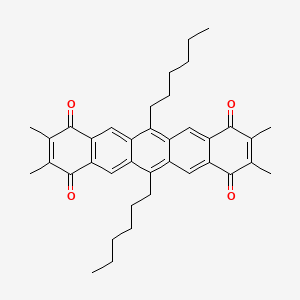
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)
